molecular formula C26H22N4O3S B11048188 N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide

N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide

Cat. No.: B11048188
M. Wt: 470.5 g/mol
InChI Key: WZAONCMWZNSVGW-MZJWZYIUSA-N
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Description

N’-[(E)-(2-HYDROXY-1-NAPHTHYL)METHYLENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-HYDROXY-1-NAPHTHYL)METHYLENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE typically involves the condensation of 2-hydroxy-1-naphthaldehyde with 4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation process .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-HYDROXY-1-NAPHTHYL)METHYLENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the imine group would yield an amine .

Scientific Research Applications

N’-[(E)-(2-HYDROXY-1-NAPHTHYL)METHYLENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-HYDROXY-1-NAPHTHYL)METHYLENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its potential biological activity may involve interactions with cellular enzymes and receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE
  • 4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE

Uniqueness

N’-[(E)-(2-HYDROXY-1-NAPHTHYL)METHYLENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE is unique due to its combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H22N4O3S

Molecular Weight

470.5 g/mol

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-4-(methoxymethyl)-6-methyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C26H22N4O3S/c1-16-13-18(15-33-2)22-23(30-11-5-6-12-30)24(34-26(22)28-16)25(32)29-27-14-20-19-8-4-3-7-17(19)9-10-21(20)31/h3-14,31H,15H2,1-2H3,(H,29,32)/b27-14+

InChI Key

WZAONCMWZNSVGW-MZJWZYIUSA-N

Isomeric SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O)N5C=CC=C5)COC

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)O)N5C=CC=C5)COC

Origin of Product

United States

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